![molecular formula C19H17ClN2O4S B15108260 6-[4-(4-Chloro-phenyl)-piperazine-1-sulfonyl]-chromen-2-one](/img/structure/B15108260.png)
6-[4-(4-Chloro-phenyl)-piperazine-1-sulfonyl]-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(4-Chloro-phenyl)-piperazine-1-sulfonyl]-chromen-2-one is a complex organic compound that features a chromen-2-one core structure with a piperazine ring substituted with a 4-chlorophenyl group and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-Chloro-phenyl)-piperazine-1-sulfonyl]-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, often using sulfonyl chlorides and piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6-[4-(4-Chloro-phenyl)-piperazine-1-sulfonyl]-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized under specific conditions to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, which may have different biological activities.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
6-[4-(4-Chloro-phenyl)-piperazine-1-sulfonyl]-chromen-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-[4-(4-Chloro-phenyl)-piperazine-1-sulfonyl]-chromen-2-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The chromen-2-one core may also interact with enzymes or other proteins, affecting their function and leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine Derivatives: These compounds also contain nitrogen atoms and exhibit a range of biological activities.
Pyrimidine Derivatives: Known for their therapeutic applications, these compounds share some structural similarities with the chromen-2-one core.
Pyrrolopyrazine Derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and are studied for their biological activities.
Uniqueness
6-[4-(4-Chloro-phenyl)-piperazine-1-sulfonyl]-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring and the sulfonyl group, in particular, may enhance its reactivity and potential as a therapeutic agent compared to other similar compounds .
Propiedades
Fórmula molecular |
C19H17ClN2O4S |
|---|---|
Peso molecular |
404.9 g/mol |
Nombre IUPAC |
6-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylchromen-2-one |
InChI |
InChI=1S/C19H17ClN2O4S/c20-15-2-4-16(5-3-15)21-9-11-22(12-10-21)27(24,25)17-6-7-18-14(13-17)1-8-19(23)26-18/h1-8,13H,9-12H2 |
Clave InChI |
VQINDGOJKACQIV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B15108179.png)
![Ethyl 1-[(4'-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1'-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate](/img/structure/B15108181.png)
![6-chloro-4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B15108183.png)
![N-[(2E)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide](/img/structure/B15108190.png)
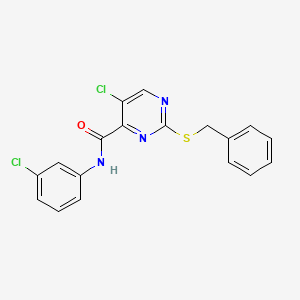
![(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B15108196.png)
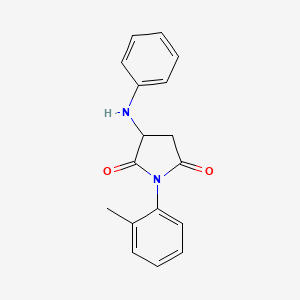
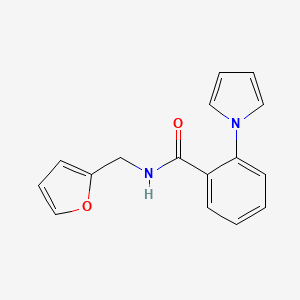
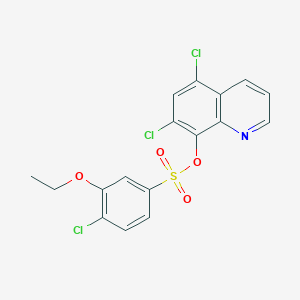
![1-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B15108215.png)
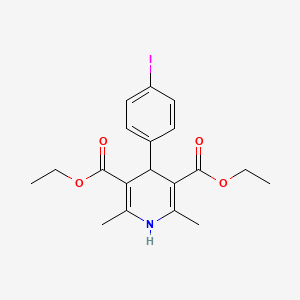
![10-(4-methylphenyl)-7-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B15108242.png)
![(2Z)-2-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B15108253.png)
![5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-thiol](/img/structure/B15108262.png)
